3-(2-Fluorophenyl)-1H-pyrazol-4-amine
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Overview
Description
3-(2-Fluorophenyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine typically involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyrazole compound . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium on carbon or Raney nickel .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions in high-pressure reactors. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and yield, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and fluorinated compounds.
Scientific Research Applications
3-(2-Fluorophenyl)-1H-pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group.
3-(2-Fluorophenyl)-1H-pyrazole:
Uniqueness
3-(2-Fluorophenyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of both a fluorophenyl group and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H8FN3 |
---|---|
Molecular Weight |
177.18 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C9H8FN3/c10-7-4-2-1-3-6(7)9-8(11)5-12-13-9/h1-5H,11H2,(H,12,13) |
InChI Key |
VVDWLVUOKGPNDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)N)F |
Origin of Product |
United States |
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